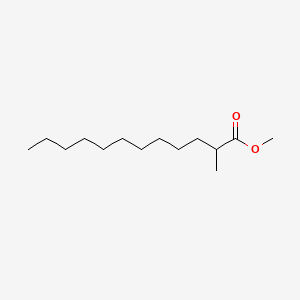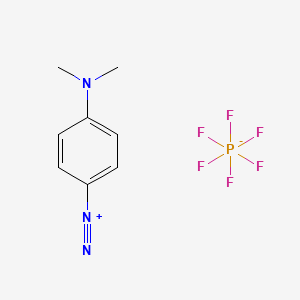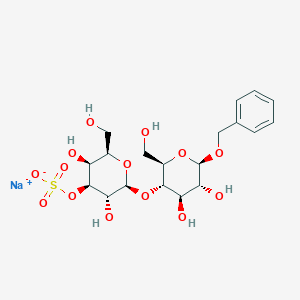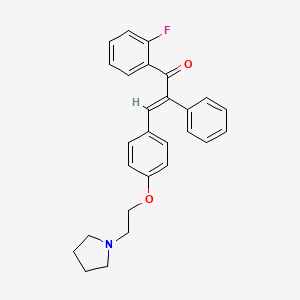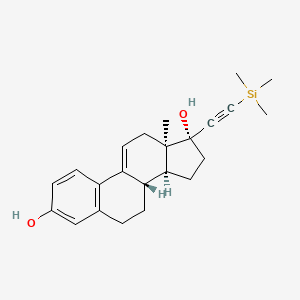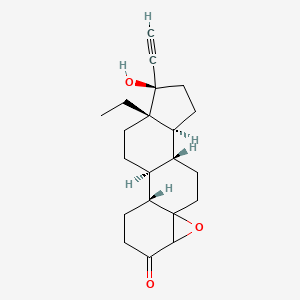![molecular formula C7H12O3 B13421605 2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)
2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans is a chiral compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol This compound is characterized by the presence of a hydroxy group attached to a cyclopentyl ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans typically involves the reaction of cyclopentanone with a suitable reagent to introduce the hydroxy group, followed by the addition of an acetic acid moiety. One common method involves the use of a Grignard reagent to introduce the hydroxy group, followed by oxidation and subsequent esterification to form the acetic acid derivative .
Industrial Production Methods
Industrial production of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The compound is often produced in powder form and stored at room temperature .
Analyse Chemischer Reaktionen
Types of Reactions
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The hydroxy group and acetic acid moiety play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride: Similar structure with an amino group instead of a hydroxy group.
rac-2-[(1R,2S)-2-(2,2,2-trifluoroacetamido)cyclohexyl]acetic acid: Contains a trifluoroacetamido group instead of a hydroxy group.
Uniqueness
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans is unique due to its specific stereochemistry and the presence of a hydroxy group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |
InChI-Schlüssel |
WWGSGBFRODAXAP-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)O)CC(=O)O |
Kanonische SMILES |
C1CC(C(C1)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-7-methylbenz[a]anthracene](/img/structure/B13421531.png)
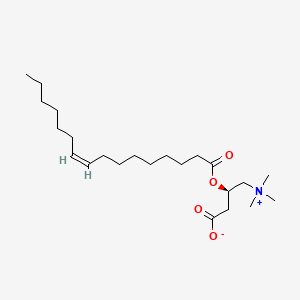
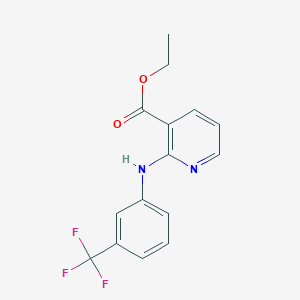
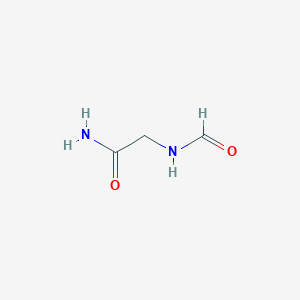
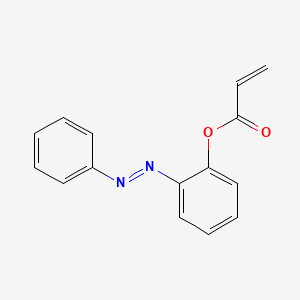
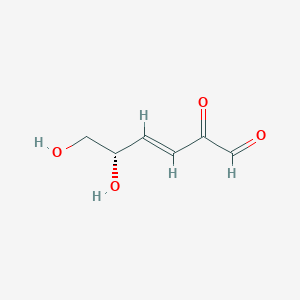
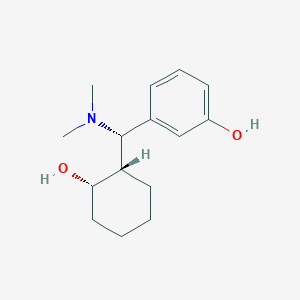
![methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B13421559.png)
